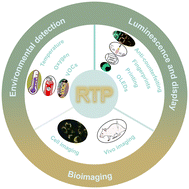Recent progress with the application of organic room-temperature phosphorescent materials
Industrial Chemistry & Materials Pub Date: 2023-03-03 DOI: 10.1039/D3IM00004D
Abstract
Organic materials with room-temperature phosphorescence (RTP) emission have attracted extensive attention owing to their extraordinary properties, including long lifetime, large Stokes shift, and stimuli-responsiveness, and show bright prospects in broad fields. Numerous design strategies, such as creating a rigid environment through crystallization and supramolecular assembly, can be employed to improve the luminescent characteristics of RTP materials by restricting nonradiative transition, enhancing intersystem crossing, and so forth. This review summarizes recent progress with organic room-temperature phosphorescent materials from the perspective of practical applications, including luminescence and display, environmental detection, and bioimaging, and the challenges and prospects will be discussed at the end, which should assist with future research on the application of RTP materials.
Keywords: Room-temperature phosphorescence; OLEDs; Anti-counterfeiting; Environmental detection; Bioimaging.


Recommended Literature
- [1] Efficient recyclable catalytic system for deoxygenation of sulfoxides: catalysis of ionic liquid-molybdenum complexes in ionic liquid solution
- [2] On the effect of the nature of the bridge on oxidative or reductive photoinduced electron transfer in donor–bridge–acceptor systems
- [3] A mini-review of embedded 3D printing: supporting media and strategies
- [4] Biradical o-iminobenzosemiquinonato(1−) complexes of nickel(ii): catalytic activity in three-component coupling of aldehydes, amines and alkynes†
- [5] Improving the catalytic efficiency and stereoselectivity of a nitrilase from Synechocystis sp. PCC6803 by semi-rational engineering en route to chiral γ-amino acids†
- [6] Luminescence of nanocrystalline ZnS:Pb2+
- [7] Determination of lead in biological materials by atomic absorption spectrometry sensitised with hydride generation
- [8] Designs from single junctions, heterojunctions to multijunctions for high-performance perovskite solar cells
- [9] H2 formation from the E2–E4 states of nitrogenase†
- [10] Synthetic studies toward the brasilinolides: controlled assembly of a protected C1–C38 polyol based on fragment union by complex aldol reactions†
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 112076-61-6









